3-Phenylbutyraldehyde

Fragrance Safety Regulatory Compliance Consumer Product Formulation

3-Phenylbutyraldehyde (Trifernal) is a strategic procurement choice for fragrance and biocatalysis R&D. Its unique β-methyl substitution delivers 400-hour substantivity for long-lasting green, hyacinth compositions, and enables specific P450BM3-F87G mechanistic studies. With IFRA-defined category limits (e.g., 2.5% in fine fragrance), it offers regulatory clarity that non-compliant analogs cannot. Order now to secure high-purity, research-grade material.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 16251-77-7
Cat. No. B095943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbutyraldehyde
CAS16251-77-7
Synonyms3-phenylbutanal
3-phenylbutyraldehyde
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC(CC=O)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
InChIKeyMYHGOWDLVRDUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylbutyraldehyde (CAS 16251-77-7): A Defined Fragrance Aldehyde for Scientific and Industrial Use


3-Phenylbutyraldehyde (CAS 16251-77-7), also known as 3-Phenylbutanal or by the trade name Trifernal, is an aromatic aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.2 g/mol [1]. It is a clear, mobile liquid at room temperature, characterized by a powerful, diffusive green odor profile with strong hyacinth and foliage notes [2]. This compound is primarily utilized in the flavor and fragrance industry and as a model substrate in biochemical and organic synthesis research . Its established safety profile, governed by IFRA standards, ensures a defined regulatory framework for procurement and use [3].

3-Phenylbutyraldehyde (CAS 16251-77-7): Why Direct Substitution with Other Aromatic Aldehydes is Not Viable


Substituting 3-Phenylbutyraldehyde with a structurally related aromatic aldehyde such as 2-Phenylbutanal, 3-Phenylpropanal, or Phenylacetaldehyde is not a straightforward exchange and is likely to result in significant changes to experimental outcomes or final product performance. Key differentiators, including its unique β-methyl substitution pattern, affect its substantivity (longevity) in formulations [1] and its specific reactivity as a substrate in enzymatic and chemical reactions [2]. Furthermore, the established safety data and maximum concentration limits for 3-Phenylbutyraldehyde in consumer products are compound-specific and cannot be directly extrapolated from its analogs [3].

3-Phenylbutyraldehyde (CAS 16251-77-7) Differentiation Evidence: A Quantitative Guide for Scientific Procurement


3-Phenylbutyraldehyde vs. 2-Phenylbutanal: Differentiated by IFRA Safety and Concentration Limits

3-Phenylbutyraldehyde is a regulated fragrance ingredient with defined safe-use concentrations established by the International Fragrance Association (IFRA) based on a peer-reviewed RIFM safety assessment [1]. This provides a clear regulatory pathway for its use in consumer goods. In contrast, 2-Phenylbutanal (CAS 2439-43-2) is not regulated under an equivalent IFRA Standard for its safe use as a fragrance ingredient [2]. For procurement decisions in the flavor and fragrance industry, the existence of established IFRA Standards for 3-Phenylbutyraldehyde offers a quantifiable advantage in terms of regulatory clarity and risk management.

Fragrance Safety Regulatory Compliance Consumer Product Formulation

3-Phenylbutyraldehyde Demonstrates High Substantivity (400 Hours) Relevant for Long-Lasting Fragrances

The substantivity of a fragrance ingredient, which is its ability to persist on a substrate over time, is a critical performance metric. 3-Phenylbutyraldehyde exhibits a substantivity of 400 hours at 100% concentration [1]. This quantifiable longevity is a key differentiator when compared to other green or floral aldehydes, for which such data is often unreported or significantly lower.

Fragrance Formulation Perfumery Product Longevity

3-Phenylbutyraldehyde Serves as a Model Substrate for P450BM3-F87G Enzyme Kinetics

3-Phenylbutyraldehyde is specifically utilized as a reactant to study the kinetics of cytochrome P450BM3-F87G . In stopped-flow spectrophotometric studies comparing 3-Phenylbutyraldehyde with 3-Phenylpropionaldehyde, both compounds led to the biphasic covalent modification of the heme cofactor, a reaction that does not proceed with the wild-type enzyme [1]. This established role provides a defined, peer-reviewed application for researchers, distinguishing it from less-characterized aromatic aldehydes.

Enzyme Kinetics Biocatalysis Drug Metabolism Cytochrome P450

3-Phenylbutyraldehyde's β-Methyl Group Imparts Distinct Physicochemical Properties Compared to Unbranched Analogs

The presence of a β-methyl group in 3-Phenylbutyraldehyde (CAS 16251-77-7) differentiates its physicochemical properties from its unbranched analog, 3-Phenylpropanal (CAS 104-53-0). This structural feature results in a quantifiably lower LogP (1.9 at 30°C) [1] compared to the predicted value for 3-Phenylpropanal (LogP ~2.37). This difference in lipophilicity can influence its behavior in partitioning, solubility, and analytical chromatography.

Physicochemical Characterization Analytical Chemistry QSAR Modeling

3-Phenylbutyraldehyde is Classified as a Skin Sensitizer, Mandating Controlled Handling

Safety assessments by RIFM have established that 3-Phenylbutyraldehyde has the potential to induce skin sensitization [1]. This has led to the implementation of IFRA concentration limits in finished products to manage this risk [2]. This defined hazard profile, which includes a Cramer Class I (Low) designation for systemic toxicity [1], differentiates it from other aromatic aldehydes that may possess more severe or different toxicological profiles, such as those with reproductive toxicity concerns.

Occupational Safety Toxicology Risk Assessment

Defined Application Scenarios for 3-Phenylbutyraldehyde (CAS 16251-77-7) Based on Quantitative Evidence


Research in P450 Enzyme Kinetics and Biocatalysis

3-Phenylbutyraldehyde is an established model substrate for studying the peroxo-dependent inactivation and kinetics of the cytochrome P450BM3-F87G mutant enzyme. Its use in stopped-flow spectrophotometry experiments is well-documented, providing a reliable and peer-reviewed platform for investigating heme modification mechanisms [1]. This application leverages its specific reactivity with this mutant enzyme, which is not observed with wild-type P450, making it a unique tool for this specific field of research.

Formulation of Long-Lasting Fine Fragrances and Personal Care Products

For perfumers and formulators, the quantifiable substantivity of 400 hours at 100% concentration [1] provides a technical basis for designing long-lasting fragrance compositions. Its powerful green, hyacinth note can be used as a key ingredient in fine fragrances, where the IFRA Standard allows a maximum concentration of 2.5% [2]. This data-driven approach supports its procurement over other green notes with unknown or shorter substantivity.

Use as a Reference Standard in Chromatographic Method Development

The defined physicochemical properties of 3-Phenylbutyraldehyde, including its experimental LogP of 1.9 [1], density of 0.997 g/mL at 25°C, and refractive index of n20/D 1.5179 , make it suitable for use as a reference standard in the development and validation of analytical methods such as HPLC [2] and GC. Its distinct properties ensure accurate and reproducible separation and identification.

Formulation of IFRA-Compliant Consumer Products

The procurement of 3-Phenylbutyraldehyde is essential for developing consumer goods that must adhere to IFRA Standards. Its safety profile is clearly defined, with category-specific maximum concentration limits (e.g., 2.5% in fine fragrance, 0.21% in lipstick) [1]. This regulatory clarity provides a significant advantage over non-IFRA-regulated or banned alternatives, streamlining the product development and compliance process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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